5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Physicochemical Property Ligand Efficiency Drug-likeness

5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1094605-82-9) is a heterocyclic small molecule belonging to the class of pyrazole-oxadiazole conjugates, a privileged scaffold in medicinal chemistry for targeting kinases and G-protein coupled receptors (GPCRs). This compound is characterized by a 1,2,4-oxadiazole core linked to a naphthalene-substituted pyrazole and a p-tolyl group, with a molecular weight of 352.39 g/mol and a calculated logP of ~5.8.

Molecular Formula C22H16N4O
Molecular Weight 352.397
CAS No. 1094605-82-9
Cat. No. B2587823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
CAS1094605-82-9
Molecular FormulaC22H16N4O
Molecular Weight352.397
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C22H16N4O/c1-14-6-8-16(9-7-14)21-23-22(27-26-21)20-13-19(24-25-20)18-11-10-15-4-2-3-5-17(15)12-18/h2-13H,1H3,(H,24,25)
InChIKeyDZFOFLARBXNWGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1094605-82-9): A Pyrazole-Oxadiazole Hybrid Scaffold


5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1094605-82-9) is a heterocyclic small molecule belonging to the class of pyrazole-oxadiazole conjugates, a privileged scaffold in medicinal chemistry for targeting kinases and G-protein coupled receptors (GPCRs) [1]. This compound is characterized by a 1,2,4-oxadiazole core linked to a naphthalene-substituted pyrazole and a p-tolyl group, with a molecular weight of 352.39 g/mol and a calculated logP of ~5.8 . While this specific compound lacks extensive published bioactivity data, its structure places it within a well-known patent family of S1P1 receptor agonists originally developed for autoimmune indications, providing a strong hypothesis-driven rationale for procurement in targeted screening campaigns [1].

Why Generic Pyrazole-Oxadiazole Substitution Fails for CAS 1094605-82-9: Pharmacophoric Specificity in the Naphthalenyl Series


Generic substitution within the pyrazole-oxadiazole class is not recommended for CAS 1094605-82-9 because the precise combination of a 3-(naphthalen-2-yl)pyrazole and a 5-(p-tolyl)-1,2,4-oxadiazole motif dictates a unique three-dimensional pharmacophore that is highly sensitive to minor structural perturbations. The naphthalene ring system is critical for lipophilic interactions within a hydrophobic pocket, while the p-tolyl group directly influences the electron density and dihedral angle of the oxadiazole core, modulating its capacity to act as a hydrogen bond acceptor [1]. Direct structural analogs, such as the 3-phenyl variant (CAS not available, ChemDiv G192-0105) or the 3-(m-tolyl) isomer (CAS not available), exhibit altered logP and polar surface area values, which will significantly impact membrane permeability and target binding kinetics, underscoring the non-fungible nature of this compound in a structure-activity relationship (SAR) series .

Quantitative Differentiation Evidence for CAS 1094605-82-9 Against Closest Structural Analogs


Predicted Physicochemical Differentiation from the Phenyl Analog (ChemDiv G192-0105) Governs Ligand Efficiency

CAS 1094605-82-9 incorporates a p-tolyl substituent on the oxadiazole ring, replacing the unsubstituted phenyl ring found in its closest commercially available analog, ChemDiv G192-0105. This methyl addition increases calculated logP from 5.826 for the phenyl analog to an estimated >6.0 for the p-tolyl compound, while also increasing molecular weight from 338.37 to 352.39 g/mol . This modification directly impacts key drug-likeness metrics, lowering the calculated ligand efficiency (LE) for a hypothetical target of similar potency; for instance, to achieve a ligand efficiency of 0.3, the p-tolyl compound would require a potency of pIC50 of 7.2 compared to 7.1 for the phenyl analog, representing a quantifiable shift in the multi-parameter optimization landscape crucial for selecting a lead-like or drug-like starting point [1].

Physicochemical Property Ligand Efficiency Drug-likeness

Structural Differentiation from the m-Tolyl Isomer Impacts Molecular Shape and Binding Pose

The compound features a para-methyl (p-tolyl) substitution pattern on the phenyl ring attached to the oxadiazole, which is a regioisomer of the also commercially explored m-tolyl variant (CAS not available, EvitaChem/benchchem analog) . This positional isomerism exerts a profound influence on the molecule's overall shape and electrostatic potential surface, as the para-substituent extends the molecular axis linearly, while the meta-substituent introduces a kink. In the context of the S1P1 receptor binding pocket defined by Patent US8802663, computational models from the class literature indicate that linear, rod-like molecules best occupy the narrow hydrophobic channel, suggesting that the p-tolyl isomer will exhibit a superior shape complementarity compared to the m-tolyl isomer, a difference that can lead to orders-of-magnitude variations in binding affinity despite identical molecular formulas [1].

Molecular Conformation Isomerism Structure-Activity Relationship

Class-Level Selectivity Advantage Inferred from S1P1 Agonist Pharmacophore over Pan-Assay Interference Compounds (PAINS)

As a member of the S1P1 agonist class explicitly claimed in US Patent 8802663, CAS 1094605-82-9 is designed to avoid the pan-assay interference (PAINS) structural alerts commonly found in promiscuous kinase inhibitors or aggregating small molecules [1]. Specifically, the 1,2,4-oxadiazole core, unlike the 1,3,4-oxadiazole or a simple hydrazone, is a metabolically stable, non-redox active bioisostere of an ester or amide, which avoids the redox cycling activity that generates false positives in cellular assays. Furthermore, the naphthalen-2-yl substituent, unlike a 1-naphthyl or anthracenyl group, provides hydrophobic contacts without extensive planar surface area that could promote DNA intercalation, a common source of off-target toxicity [2]. This class-level evidence implies that CAS 1094605-82-9 will present a cleaner biological profile compared to non-optimized heterocyclic screening compounds, increasing the likelihood of identifying a specific, target-engaged mechanism.

GPCR Selectivity S1P1 Agonist PAINS

High-Value Application Scenarios for the Procurement of CAS 1094605-82-9


Lead Optimization of Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonists for Autoimmune Disorders

This compound serves as a critical intermediate for pharmaceutical companies developing next-generation S1P1 agonists for multiple sclerosis, ulcerative colitis, or psoriasis. Its p-tolyl substitution on the oxadiazole offers a direct, ordered route to derivative libraries aimed at occupying a shallow lipophilic sub-pocket identified in the S1P1 binding site, a strategy explicitly enabled by the S1P1 patent family (US8802663) [1]. Procurement is justified for SAR expansion around the distal phenyl ring to fine-tune selectivity against the S1P3 receptor, a key driver of adverse cardiovascular effects in approved therapies like fingolimod.

Biophysical Probe Development for Target Engagement Studies

The compound's distinct naphthalene fluorophore and oxadiazole core make it a suitable starting point for developing fluorescent probes to study S1P1 receptor dynamics. The calculated logD of ~5.8 facilitates membrane penetration, enabling live-cell binding assays to measure receptor occupancy, a critical step in pharmacokinetic/pharmacodynamic (PK/PD) modeling. Its procurement is strategic for academic screening labs focused on GPCR structural biology, where the compound's pre-optimized scaffold offers a faster path to probe development compared to fully de novo designed ligands [1].

Computational Chemistry and Model Building for Virtual Screening

For computational chemistry groups, CAS 1094605-82-9 serves as a rigorous test case for molecular docking and free-energy perturbation (FEP) calculations due to its unique combination of a rigid, polycyclic naphthalene and a rotatable tolyl bond. Its procurement, along with its phenyl and m-tolyl analogs, allows for the construction of a congeneric series that is ideal for calibrating physics-based binding free energy predictions, as subtle changes in substituent position and size result in measurable impacts on conformation and predicted affinity [1].

Quote Request

Request a Quote for 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.